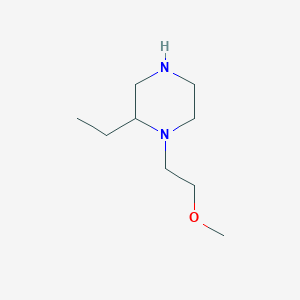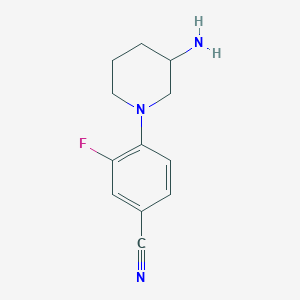![molecular formula C12H19N B1524155 Methyl[2-methyl-1-(2-methylphenyl)propyl]amine CAS No. 1183571-66-5](/img/structure/B1524155.png)
Methyl[2-methyl-1-(2-methylphenyl)propyl]amine
Vue d'ensemble
Description
“Methyl[2-methyl-1-(2-methylphenyl)propyl]amine” is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 . The IUPAC name for this compound is N,2-dimethyl-1-(2-methylphenyl)-1-propanamine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propyl chain with a methyl group and an amine group attached to the second carbon atom. Additionally, a methylphenyl group is attached to the first carbon atom .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a density of 0.922 g/mL at 25 °C . The refractive index is 1.514 .Applications De Recherche Scientifique
Analytical Methods for Biogenic Amines in Foods
Biogenic amines (BAs) are important indicators of food quality, with significant implications for food safety and hygiene. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, as part of the broader category of biogenic amines, has been analyzed to assess food spoilage and toxicity levels. The analytical methods for quantification of BAs, including high-performance liquid chromatography (HPLC), have been developed for their determination in various food matrices. This research highlights the critical role of analytical chemistry in ensuring food safety by identifying and quantifying biogenic amines, including this compound, to prevent food poisoning episodes and ensure consumer safety (Önal, 2007).
Production and Breakdown of Branched Chain Aldehydes
Research on the production and degradation of branched aldehydes from amino acids, including studies on this compound, provides insights into the formation of flavor compounds in foods. The metabolic pathways involved in the generation of these compounds are essential for controlling the levels of desirable or undesirable flavors in both fermented and non-fermented food products. This research is crucial for food science, aiming to enhance food quality and consumer acceptance by manipulating the formation of flavor compounds through the control of amino acid degradation pathways (Smit, Engels, & Smit, 2009).
Environmental and Biochemical Implications
Studies on the environmental fate and toxicity of chemical degradation products, including those related to this compound, provide critical insights into environmental health. This research assesses the persistence and toxicological impact of degradation products from various sources, including industrial processes and environmental exposure. Understanding the degradation pathways and the toxicological profiles of these compounds is essential for assessing environmental risks and developing strategies for pollution control and mitigation (Munro et al., 1999).
Mécanisme D'action
Target of Action
Amines can interact with a variety of biological targets. One common target is enzymes, where amines can act as substrates or inhibitors. Another common target is receptors, such as G-protein coupled receptors, where amines can act as agonists or antagonists .
Mode of Action
The interaction of amines with their targets often involves the formation of intermolecular forces such as hydrogen bonds and ionic bonds. The amine group (-NH2) is a polar functional group, meaning it has a region of positive charge (on the hydrogen atoms) and a region of negative charge (on the nitrogen atom). This allows it to form hydrogen bonds with other polar groups .
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways. For example, they can be involved in the synthesis or degradation of neurotransmitters, such as dopamine and serotonin .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary widely depending on their specific structure. In general, amines are well-absorbed in the gastrointestinal tract due to their polarity. They can be distributed throughout the body, including crossing the blood-brain barrier. Metabolism often involves reactions such as oxidation, reduction, and conjugation, and excretion can occur through the urine .
Result of Action
The molecular and cellular effects of amines depend on their specific targets and mode of action. For example, if an amine acts as an agonist at a receptor, it could trigger a cellular response such as the activation of a signal transduction pathway .
Action Environment
The action, efficacy, and stability of amines can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine group, which can in turn affect its ability to interact with its targets .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Methyl[2-methyl-1-(2-methylphenyl)propyl]amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in various physiological processes . The interaction with TAAR1 can influence neurotransmitter release and modulate synaptic transmission. Additionally, this compound can act as a substrate for monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TAAR1 can lead to changes in cyclic AMP (cAMP) levels, affecting downstream signaling pathways . This compound can also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to TAAR1, leading to the activation of G protein-coupled signaling pathways . This activation results in the modulation of intracellular cAMP levels, which can influence various cellular processes. Additionally, this compound can inhibit or activate enzymes such as MAO, affecting the breakdown of monoamines and altering neurotransmitter levels . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to degradation and a decrease in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell signaling and gene expression noted over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter release and influence behavior without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed . Threshold effects have been noted, with specific dosages required to achieve desired biochemical and physiological outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO, which catalyzes the breakdown of monoamines . This interaction can affect metabolic flux and alter metabolite levels within cells. Additionally, the compound can influence the activity of other enzymes involved in metabolic pathways, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall effectiveness and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the subcellular localization of this compound can impact its interactions with other biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
N,2-dimethyl-1-(2-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)12(13-4)11-8-6-5-7-10(11)3/h5-9,12-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDFWZDQEYNLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B1524076.png)


![[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B1524082.png)






